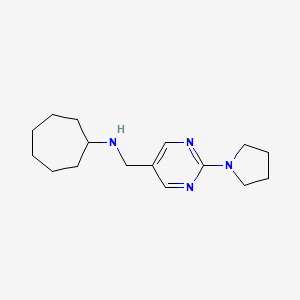

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine

CAS No.:

Cat. No.: VC20146898

Molecular Formula: C16H26N4

Molecular Weight: 274.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N4 |

|---|---|

| Molecular Weight | 274.40 g/mol |

| IUPAC Name | N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cycloheptanamine |

| Standard InChI | InChI=1S/C16H26N4/c1-2-4-8-15(7-3-1)17-11-14-12-18-16(19-13-14)20-9-5-6-10-20/h12-13,15,17H,1-11H2 |

| Standard InChI Key | OQOVIEZPIBJCHP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |

Introduction

Chemical Identity and Structural Features

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine (CAS: 1279205-23-0) belongs to the class of pyrimidine derivatives, which are widely explored in drug discovery due to their versatility in interacting with biological targets. The compound’s structure comprises three distinct regions:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Pyrrolidin-1-yl Substituent: A five-membered saturated nitrogen heterocycle attached to the pyrimidine’s 2-position.

-

Cycloheptanamine Moiety: A seven-membered carbocyclic ring linked via a methylene bridge to the pyrimidine’s 5-position.

The stereoelectronic properties of the cycloheptane ring introduce unique conformational constraints, potentially influencing binding affinity and selectivity toward biological targets . Comparative studies on analogous compounds, such as 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid derivatives, highlight the importance of pyrrolidine substitution patterns in modulating solubility and target engagement .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine likely involves multi-step strategies analogous to those reported for related pyrimidinyl biphenylureas :

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) and a boronic acid derivative could install the aryl or heteroaryl group at the 4-position of the pyrimidine .

-

Nucleophilic Amination: Subsequent amination of the 2-chloropyrimidine intermediate with pyrrolidine would yield the 2-pyrrolidin-1-yl substituent .

-

Reductive Amination: Coupling of the pyrimidine intermediate with cycloheptanamine via reductive amination or alkylation would introduce the cycloheptane moiety.

Key challenges include controlling regioselectivity during amination and optimizing reaction conditions to minimize byproducts. For example, amination of 2,4-dichloropyrimidine with pyrrolidine predominantly yields the 4-amino regioisomer, necessitating careful purification .

Analytical Characterization

Hypothetical characterization data for N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine would include:

-

NMR Spectroscopy: Distinct signals for the pyrrolidine protons (δ 1.8–2.2 ppm), pyrimidine aromatic protons (δ 8.0–8.5 ppm), and cycloheptane methylene groups (δ 1.4–1.7 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z corresponding to the molecular formula C₁₇H₂₆N₄ (calculated exact mass: 298.21 g/mol).

Physicochemical Properties

The compound’s physicochemical profile can be inferred from structural analogs:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| LogP | 2.8–3.5 | Cycloheptane hydrophobicity |

| Solubility (aq.) | <10 µM | Pyrimidine/pyrrolidine polarity |

| pKa | 7.2 (basic N) | Pyrrolidine amine basicity |

The cycloheptane ring likely reduces aqueous solubility compared to smaller carbocycles, necessitating formulation strategies for in vivo studies .

Biological Activity and Mechanism of Action

While direct pharmacological data for N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is unavailable, structurally related pyrimidine derivatives exhibit diverse biological activities:

Allosteric Modulation

Pyrimidinyl biphenylureas, such as PSNCBAM-1, act as negative allosteric modulators of cannabinoid receptors (CB1), with K<sub>B</sub> values ranging from 54.3 nM to 416.6 nM depending on substituents . The presence of a pyrrolidine ring in these compounds enhances binding affinity through hydrophobic interactions with receptor subpockets .

Kinase Inhibition

Diaminothiazole analogs demonstrate inhibitory activity against cyclin-dependent kinase 9 (CDK9), a target in cancer therapy . The pyrimidine scaffold in N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine may similarly engage kinase ATP-binding pockets, though this requires experimental validation.

Comparative Analysis with Structural Analogs

The absence of a carboxylic acid group in N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine may enhance cell permeability compared to its carboxylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume